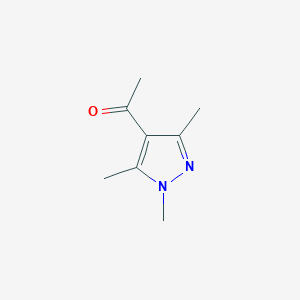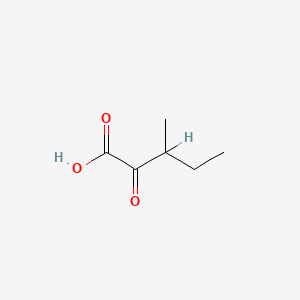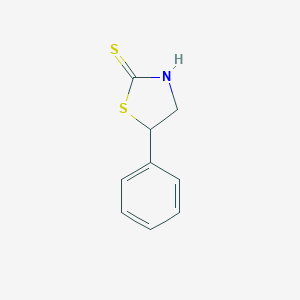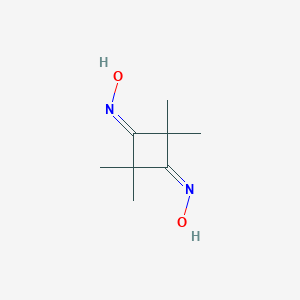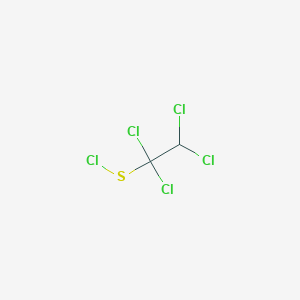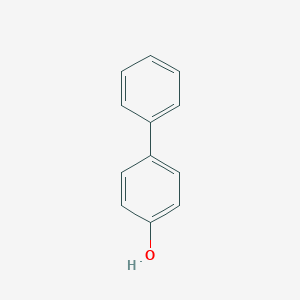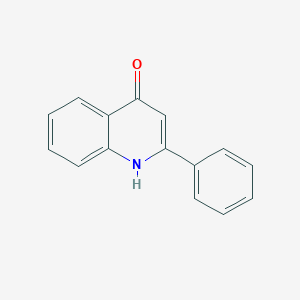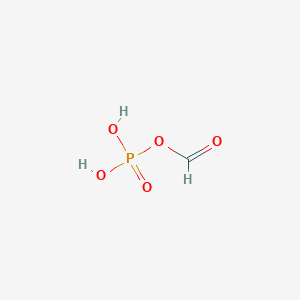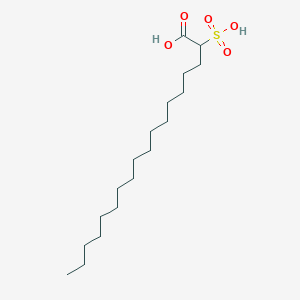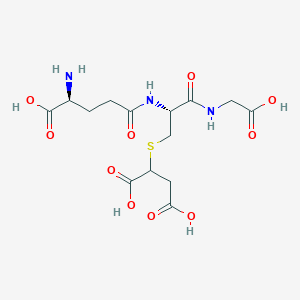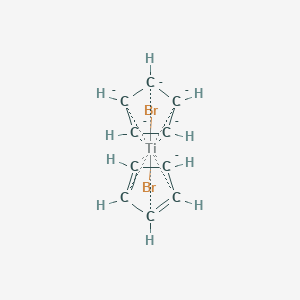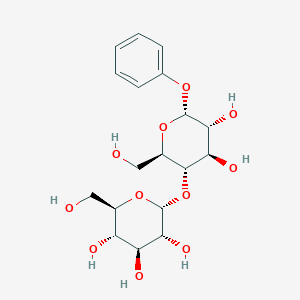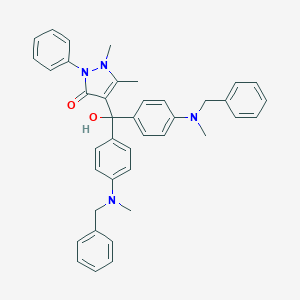
Chromopyrazole II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromopyrazole II is a heterocyclic organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. It is a member of the pyrazole family of compounds and has been extensively studied for its various biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of Chromopyrazole II is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell growth. It also inhibits the activity of protein kinases, which are involved in various cellular processes, including cell division and differentiation.
Efectos Bioquímicos Y Fisiológicos
Chromopyrazole II has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the expression of various genes involved in disease progression. The compound has been investigated for its potential to improve cognitive function and memory, reduce inflammation, and prevent oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chromopyrazole II has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, the compound has some limitations, including its low solubility in water and limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Direcciones Futuras
There are several future directions for research on Chromopyrazole II, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action, and optimizing its synthesis method. The compound can also be modified to enhance its biological and pharmacological activities and improve its solubility and stability. Further studies are needed to fully understand the potential of Chromopyrazole II for scientific research and its applications in medicine and other fields.
Métodos De Síntesis
The synthesis of Chromopyrazole II involves the reaction of 3,5-dimethylpyrazole with chromene-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to produce Chromopyrazole II in high yields and purity, making it suitable for various applications in scientific research.
Aplicaciones Científicas De Investigación
Chromopyrazole II has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.
Propiedades
Número CAS |
1433-79-0 |
|---|---|
Nombre del producto |
Chromopyrazole II |
Fórmula molecular |
C40H40N4O2 |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C40H40N4O2/c1-30-38(39(45)44(43(30)4)37-18-12-7-13-19-37)40(46,33-20-24-35(25-21-33)41(2)28-31-14-8-5-9-15-31)34-22-26-36(27-23-34)42(3)29-32-16-10-6-11-17-32/h5-27,46H,28-29H2,1-4H3 |
Clave InChI |
BWNUYVGJRXKHPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



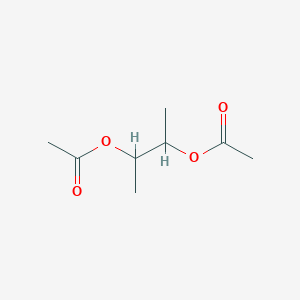
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
